molecular formula C14H11Cl2NO3S B2594830 Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate CAS No. 356568-73-5

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate

Cat. No.: B2594830
CAS No.: 356568-73-5
M. Wt: 344.21
InChI Key: SIDIUZQOZUOHGR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant biological activities. This particular compound is characterized by its complex structure, which includes a phenyl group, a chloroacetylamino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Phenyl Group: A phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Chloroacetylation: The chloroacetylamino group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenyl and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester but differ in their substituents.

    Phenylthiophene derivatives: Compounds with a phenyl group attached to the thiophene ring, similar to the target compound.

    Chloroacetylamino derivatives: These compounds contain the chloroacetylamino group but may have different core structures.

Uniqueness

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and phenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 5-chloro-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-20-14(19)11-10(8-5-3-2-4-6-8)12(16)21-13(11)17-9(18)7-15/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDIUZQOZUOHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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